![molecular formula C12H12BNO3 B1425678 {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid CAS No. 1334172-77-8](/img/structure/B1425678.png)
{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid
Übersicht
Beschreibung
“{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid” is a chemical compound that is related to the 1,4-Dihydropyridine (1,4-DHP) class of compounds . This class of compounds is notable for its diverse pharmaceutical applications . The compound is an intermediate used to prepare thiazolopyridine ureas as antitubercular agents acting through inhibition of DNA gyrase B .
Molecular Structure Analysis
The molecular structure of “{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid” is related to the 1,4-Dihydropyridine (1,4-DHP) class of compounds . The structure-activity relationships for this series of compounds were investigated by manipulating individual aromatic rings located at positions 1, 3, and 5 of the pyridone ring .
Wissenschaftliche Forschungsanwendungen
Boronic Acid Compounds in Materials Science
Boronic acids, including derivatives like "{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid", play a significant role in the development of new materials with unique properties. Lin and Yang (2011) discuss the use of oxo boron clusters and their open frameworks in creating compounds with interesting optical properties such as photoluminescence and second harmonic generation. These materials have potential applications in catalysis, nonlinear optics, display, and lighting devices (Lin & Yang, 2011).
Drug Discovery and Boronic Acid Derivatives
Boronic acids have seen a steady increase in their incorporation into medicinal chemistry endeavors, with several boronic acid drugs approved by the FDA and Health Canada for various therapeutic uses. Plescia and Moitessier (2020) highlight the desirable properties of boronic acids, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. This review explores the discovery processes of boronic acid drugs and synthetic developments that facilitate their addition to organic compounds, suggesting their broad potential in drug discovery (Plescia & Moitessier, 2020).
Environmental Applications: Boron Removal
The role of boronic acid compounds in environmental applications, particularly in the removal of boron from seawater, highlights their importance in addressing environmental concerns. Tu, Nghiem, and Chivas (2010) provide a comprehensive review of the mechanisms and effectiveness of boron removal by reverse osmosis membranes in seawater desalination, demonstrating the environmental relevance of boronic acid derivatives in purifying drinking water (Tu, Nghiem, & Chivas, 2010).
Biochemical and Biomedical Research
Boronic acids and their derivatives also find applications in biochemical and biomedical research. Sensors based on boronic acid with double recognition sites have been developed for improved selectivity and affinity, useful in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide. Bian et al. (2019) discuss how these sensors, owing to their double recognition sites, can significantly enhance binding affinity and selectivity, indicating their potential in medical diagnostics and biochemical research (Bian et al., 2019).
Eigenschaften
IUPAC Name |
[4-[(2-oxopyridin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQOPXXWYEQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2C=CC=CC2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



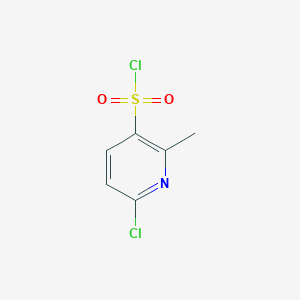
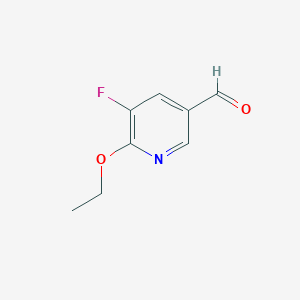
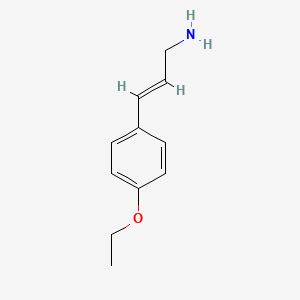
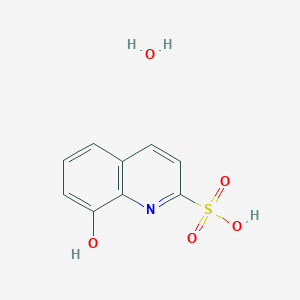
![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
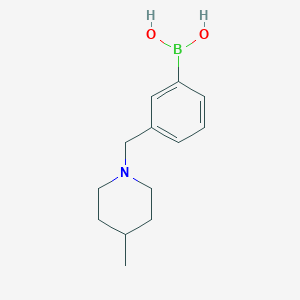
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
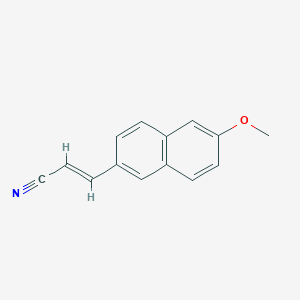
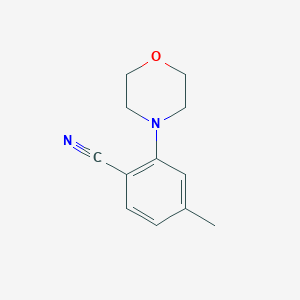
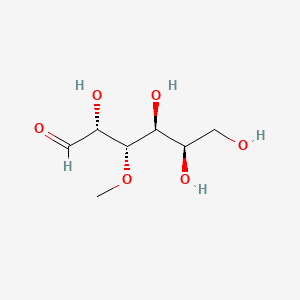
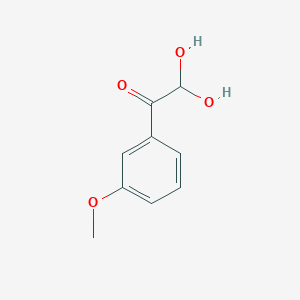
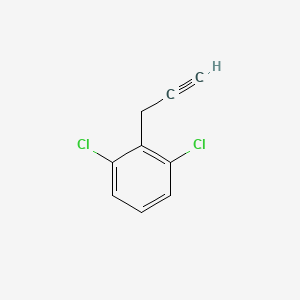
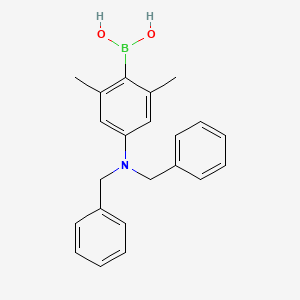
![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)